Cas no 539-97-9 (1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea)

1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea structure
539-97-9 structure
Product Name:1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
CAS No:539-97-9
MF:C8H14N4S2
MW:230.353558063507
CID:1588920
PubChem ID:3003782
Update Time:2025-04-21

1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
    • N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide
    • N,N'-diallylhydrazinecarbothioamide
    • CTK1H3072
    • N,N'-bis-(allylamidothiocarbonyl)-hydrazine
    • ST085808
    • NSC62027
    • 1,6-diallyl-2,5-dithiobiurea
    • AC1MHFKO
    • N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide
    • Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid
    • hydrazine-N,N'-bis-carbothioic acid bis-allylamide
    • bis(allylthiocarbamoyl)hydrazine
    • N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin
    • N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide; N,N'-diallylhydrazinecarbothioamide; CTK1H3072; N,N'-bis-(allylamidothiocarbonyl)-hydrazine; ST085808; NSC62027; 1,6-diallyl-2,5-dithiobiurea; AC1MHFKO; N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide; Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid; hydrazine-N,N'-bis-carbothioic acid bis-allylamide; bis(allylthiocarbamoyl)hydrazine; N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin;
    • UNII-24FFO3NX2D
    • Dalzin
    • AO-080/43342631
    • N,N'-BIS(ALLYLTHIOCARBAMOYL)HYDRAZINE
    • BIS(ALLYLTHIOUREIDO)
    • 24FFO3NX2D
    • NSC 62027
    • N1,N2-DI-2-PROPEN-1-YL-1,2-HYDRAZINEDICARBOTHIOAMIDE
    • 1-allyl-3-(allylcarbamothioylamino)thiourea
    • 1,2-Hydrazinedicarbothioamide, N,N'-di-2-propenyl-
    • 1,2-HYDRAZINEDICARBOTHIOAMIDE, N1,N2-DI-2-PROPEN-1-YL-
    • AKOS003351503
    • CHEMBL5283311
    • DTXSID10202174
    • 539-97-9
    • NSC-62027
    • BIUREA, 1,6-DIALLYL-2,5-DITHIO-
    • Inchi: 1S/C8H14N4S2/c1-3-5-9-7(13)11-12-8(14)10-6-4-2/h3-4H,1-2,5-6H2,(H2,9,11,13)(H2,10,12,14)
    • InChI Key: PUQQJCONDKZESZ-UHFFFAOYSA-N
    • SMILES: S=C(NNC(NCC=C)=S)NCC=C

Computed Properties

  • Exact Mass: 230.06622
  • Monoisotopic Mass: 230.06598881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 48.12

1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea Related Literature

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